molecular formula C21H22P+ B8661593 Isopropyltriphenylphosphonium

Isopropyltriphenylphosphonium

Cat. No.: B8661593
M. Wt: 305.4 g/mol
InChI Key: PXIMQGSMXJFQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyltriphenylphosphonium (ITPP) is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one isopropyl group. Commonly encountered as halide salts (e.g., bromide or iodide), ITPP is widely used in organic synthesis, particularly in Wittig reactions for alkene formation . Its structure combines steric bulk from the isopropyl group with the electronic effects of phenyl rings, influencing reactivity and stability. Key physical properties include a melting point (M.P.) of 149–151 °C for the bromide and 194–197 °C for the iodide , with a molecular weight of 432.28 g/mol for the iodide (C₂₁H₂₂IP) .

Properties

Molecular Formula

C21H22P+

Molecular Weight

305.4 g/mol

IUPAC Name

triphenyl(propan-2-yl)phosphanium

InChI

InChI=1S/C21H22P/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3/q+1

InChI Key

PXIMQGSMXJFQOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Features

  • Bond Lengths and Geometry :
    • In ITPP bromide, the C–P bond length for the isopropyl group (1.818 Å) is longer than phenyl C–P bonds (1.789–1.806 Å), reflecting weaker Csp³–Psp³ bonding compared to Csp²–Psp³ in phenyl groups .
    • Tetraphenylphosphonium bromide has uniform C–P bond lengths (1.801 Å), lacking steric variation from alkyl substituents .
  • Coordination Chemistry :
    • ITPP iodide forms complexes like [Cu₂I₄]²⁻, with Cu–I distances (2.5108–2.5844 Å) and angles (110.8–125.4°) influenced by the bulky cation . Methyltriphenylphosphonium analogs show similar anion interactions but may differ in packing due to smaller alkyl groups .
Table 2: Structural Parameters
Compound C–P Bond Length (Å) Anion Interaction Features Reference
ITPP Bromide 1.789–1.818 N/A (no anion in pure salt)
ITPP Iodide in [Cu₂I₄]²⁻ Complex 1.7909–1.8242 Variable Cu–I distances/angles
Tetraphenylphosphonium Bromide 1.801 (uniform) N/A

Physical and Chemical Properties

  • Melting Points :
    • ITPP iodide: 194–197 °C vs. methyltriphenylphosphonium iodide: ~206–210 °C (inferred from similar salts) . Higher alkyl chain length correlates with lower M.P. in some cases.
  • Hygroscopicity : ITPP iodide is less hygroscopic than 3-pentyltriphenylphosphonium bromide, which requires careful handling .

Preparation Methods

Direct Alkylation with Isopropyl Halides

The most widely reported method involves the quaternization of triphenylphosphine (PPh₃) with isopropyl halides (X = I, Br) under anhydrous conditions. For example, [MePPh₃]I synthesis employs a sealed-tube reaction between PPh₃ and 2-iodopropane at 433 K (160°C) for 48 hours, yielding colorless crystalline products. Key parameters include:

ParameterValue/RangeImpact on Yield/Purity
Temperature160°CHigher temps accelerate reaction but risk decomposition
Reaction Time48 hoursProlonged duration ensures complete quaternization
SolventNone (neat conditions)Eliminates solvent interference but limits heat dissipation
PurificationCrystallizationAchieves >95% purity via selective solubility

This method’s simplicity is offset by long reaction times and energy intensity, making it less suitable for large-scale production.

Ion Exchange Templated Synthesis

Hydroxide Intermediate Generation

A scalable approach involves synthesizing the hydroxide salt ([iPrPPh₃]OH) via ion exchange, followed by metathesis with borate anions. For instance, [iPrPPh₃][B₅O₆(OH)₄]·3.5H₂O is prepared by treating [iPrPPh₃]I with Dowex 550A (OH⁻ form) in aqueous methanol, followed by addition of boric acid (B(OH)₃). Critical steps include:

  • Ion Exchange : 24-hour stirring with resin ensures complete iodide-to-hydroxide conversion.

  • Borate Incorporation : Excess B(OH)₃ (5 eq.) drives pentaborate(1-) anion formation under basic conditions (pH > 9).

  • Crystallization : Slow evaporation yields layered crystals stabilized by H-bonding and π-stacking interactions.

This method achieves 73–98% yields and enables precise control over anion composition, which is vital for materials science applications.

Industrial-Scale Ylide Intermediate Preparation

Base-Mediated Ylide Formation

Patent CN114456064A details optimized protocols for generating this compound ylides, a key step in caronic anhydride synthesis. The phosphonium bromide precursor is deprotonated using strong bases under varied conditions:

BaseSolventTemperature RangeYield
30% NaOMe/MeOHTHF30–60°C85–90%
1M LiHMDSTHF-10–25°C92–95%
30% NaOHMethyl tert-butyl ether0–50°C78–82%

Key findings:

  • Lithium Bases : LiHMDS in THF at low temperatures (-10°C) maximizes ylide stability and minimizes side reactions.

  • Solvent Choice : Polar aprotic solvents (THF) enhance base solubility, while ethers improve phase separation during workup.

  • Scalability : Continuous flow systems are suggested for >100 kg batches to maintain temperature control.

Thermal and Spectroscopic Characterization

Validation of Synthetic Success

Post-synthesis characterization ensures structural fidelity and purity:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 194°C for [iPrPPh₃]I correlates with reported melting points.

  • NMR Spectroscopy :

    • ¹H NMR : Isopropyl methyl groups resonate as doublets at δ 1.30 ppm (J = 6.9 Hz), while aromatic protons appear as multiplets at δ 7.50–7.68 ppm.

    • ³¹P NMR : Singlets at δ 23.5–24.0 ppm confirm quaternary phosphonium structure.

  • HPLC : Purity >98% is achievable via recrystallization from ethanol/water mixtures.

Challenges and Optimization Strategies

Moisture Sensitivity

This compound salts are hygroscopic, necessitating strict anhydrous conditions during synthesis and storage. Patent data recommend molecular sieves or vacuum-drying at 110°C for 24 hours to achieve <0.1% water content.

Byproduct Formation

Competing SN2 pathways in alkylation reactions generate minor amounts of trialkylphosphines. Gas chromatography-mass spectrometry (GC-MS) identifies these impurities, which are removed via column chromatography (SiO₂, hexane/EtOAc).

Industrial Adaptations

Large-scale reactors employ jacketed vessels with precise temperature control (±2°C) to replicate laboratory yields. Economic analyses favor NaOH over LiHMDS for ylide preparation, despite 10–15% lower yields, due to lower reagent costs .

Q & A

Q. How can researchers validate the absence of toxic byproducts in this compound-based reactions?

  • Methodological Answer : GC-MS or LC-TOF screening for organoiodine compounds (e.g., methyl iodide) ensures compliance with EPA guidelines. Comparative toxicity assays (e.g., in vitro cytotoxicity on HEK293 cells) assess biological safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.